4,6-DIMETHYL-3-(4-METHYLBENZAMIDO)-N-(2-PHENYLETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
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Overview
Description
4,6-DIMETHYL-3-(4-METHYLBENZAMIDO)-N-(2-PHENYLETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a thieno[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-DIMETHYL-3-(4-METHYLBENZAMIDO)-N-(2-PHENYLETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the 4-methylbenzamido and 2-phenylethyl groups. Common reagents used in these reactions include various amines, acids, and coupling agents under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems and continuous flow reactors to ensure consistent production. The reaction conditions would be carefully monitored to maintain the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4,6-DIMETHYL-3-(4-METHYLBENZAMIDO)-N-(2-PHENYLETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
4,6-DIMETHYL-3-(4-METHYLBENZAMIDO)-N-(2-PHENYLETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 4,6-DIMETHYL-3-(4-METHYLBENZAMIDO)-N-(2-PHENYLETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may bind to these targets, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[2,3-b]pyridine derivatives with different substituents. Examples might include:
- 4,6-DIMETHYL-2-THIOLPYRIMIDINE
- 4,6-DIMETHYL-2-MERCAPTOPYRIMIDINE
Uniqueness
What sets 4,6-DIMETHYL-3-(4-METHYLBENZAMIDO)-N-(2-PHENYLETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE apart is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
4,6-dimethyl-3-[(4-methylbenzoyl)amino]-N-(2-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2S/c1-16-9-11-20(12-10-16)24(30)29-22-21-17(2)15-18(3)28-26(21)32-23(22)25(31)27-14-13-19-7-5-4-6-8-19/h4-12,15H,13-14H2,1-3H3,(H,27,31)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYCCRGFAPVZEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(SC3=C2C(=CC(=N3)C)C)C(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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